N-Boc-trans-4-hydroxy-L-proline methyl ester
Overview
Description
N-Boc-trans-4-hydroxy-L-proline methyl ester is a chemical compound with the molecular formula C11H19NO5. It is a derivative of proline, an amino acid, and is commonly used in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a methyl ester group.
Mechanism of Action
Target of Action
Boc-Hyp-OMe, also known as 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of Boc-Hyp-OMe are the proteins that the ADCs or PROTACs are designed to target.
Mode of Action
Instead, it serves as a linker that connects an antibody or a ligand for an E3 ubiquitin ligase to a cytotoxic drug or a ligand for the target protein in the case of ADCs and PROTACs, respectively . The ADC or PROTAC, with Boc-Hyp-OMe as a linker, binds to the target protein, leading to its degradation .
Biochemical Pathways
The biochemical pathways affected by Boc-Hyp-OMe depend on the specific ADC or PROTAC in which it is used. In general, the pathways are those related to the function of the target protein. When the target protein is degraded as a result of the action of the ADC or PROTAC, the biochemical pathway in which the protein is involved is disrupted .
Biochemical Analysis
Biochemical Properties
It is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Future studies should focus on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester typically involves the protection of the amino group of trans-4-hydroxy-L-proline with a Boc group, followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-Boc-trans-4-hydroxy-L-proline methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Formation of N-Boc-trans-4-oxo-L-proline methyl ester.
Reduction: Formation of N-Boc-trans-4-hydroxy-L-proline.
Substitution: Formation of trans-4-hydroxy-L-proline methyl ester after Boc deprotection.
Scientific Research Applications
N-Boc-trans-4-hydroxy-L-proline methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-cis-4-hydroxy-L-proline methyl ester
- N-Boc-4-oxo-L-proline methyl ester
- N-Boc-trans-4-fluoro-L-proline methyl ester
Uniqueness
N-Boc-trans-4-hydroxy-L-proline methyl ester is unique due to its specific stereochemistry (trans configuration) and the presence of both Boc and methyl ester groups. This combination of features makes it particularly useful in peptide synthesis and other applications where stereochemistry and functional group compatibility are crucial .
Biological Activity
N-Boc-trans-4-hydroxy-L-proline methyl ester is a derivative of proline that has garnered attention in various fields, including medicinal chemistry and peptide synthesis. This compound is particularly noted for its potential biological activities and applications in drug development. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula :
- Molecular Weight : 231.28 g/mol
- Melting Point : 92-96 °C
- Optical Activity : [α]20/D -65° in chloroform
The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility, making it suitable for various chemical reactions, especially in peptide synthesis .
Synthesis Methods
The synthesis of this compound typically involves the protection of the amino group followed by esterification. The general synthetic route includes:
- Protection of the Hydroxyl Group : The hydroxyl group of 4-hydroxy-L-proline is protected using Boc anhydride.
- Esterification : The protected amino acid is then subjected to methyl esterification using reagents like thionyl chloride or DCC (dicyclohexylcarbodiimide) to yield the methyl ester .
Biological Activity
This compound exhibits several biological activities that are significant in pharmacological contexts:
- Antimicrobial Activity : Research indicates that derivatives of hydroxyproline can exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
- Role in Peptide Synthesis : The compound is frequently used as a building block in peptide synthesis due to its ability to mimic natural amino acids while providing unique functional properties. It has been utilized in synthesizing bioactive peptides with enhanced stability and activity .
- Potential as a Drug Scaffold : Studies have shown that modifications of hydroxyproline derivatives can lead to compounds with anti-inflammatory and anti-cancer activities. For instance, this compound has been investigated for its role in developing peptide analogs that target specific biological pathways involved in disease processes .
Case Study 1: Synthesis of Fluorinated Prolines
In a study focusing on radiochemistry, this compound served as a precursor for synthesizing fluorinated prolines. The automated radiosynthesis process demonstrated the compound's versatility as a building block for producing radiolabeled compounds used in Positron Emission Tomography (PET) imaging .
Case Study 2: Peptide Analog Development
Another significant application involved the synthesis of peptide analogs based on the Met-Leu-Phe sequence, where this compound was used to replace methionine. This modification aimed to enhance the peptide's biological activity and stability against enzymatic degradation .
Research Findings Summary Table
Property/Activity | Details |
---|---|
Molecular Formula | |
Melting Point | 92-96 °C |
Optical Activity | [α]20/D -65° |
Biological Activities | Antimicrobial, anti-inflammatory potential |
Applications | Peptide synthesis, drug development |
Case Studies | Fluorinated prolines for PET; peptide analogs |
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMNEDXVUJLQAF-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370553 | |
Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74844-91-0 | |
Record name | (2S,4R)-4-Hydroxypyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74844-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.775 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Q1: The research mentions using (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate as a starting material for synthesizing fluorinated triazolium salts. Why is fluorination a desirable modification in this context?
A1: The incorporation of fluorine atoms into organic molecules, including catalyst frameworks, is a common strategy in medicinal chemistry and catalyst design. [] Fluorine's small size and high electronegativity can significantly impact a molecule's conformation, reactivity, and even its interactions with biological targets. [] In the context of the research paper, introducing fluorine into triazolium salts aims to modulate the catalytic activity and selectivity of the corresponding N-heterocyclic carbenes (NHCs) generated from these salts. []
Q2: The research highlights the synthesis of several fluorinated triazolium salts starting from (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate. Can you elaborate on the significance of these triazolium salts and their potential applications?
A2: Triazolium salts serve as precursors to N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts. [] NHCs have garnered significant attention in organic synthesis due to their ability to catalyze a wide range of reactions with high efficiency and selectivity. [] The fluorinated triazolium salts synthesized in this study are designed to investigate the impact of fluorine substitution on the catalytic performance of the resulting NHCs in the enantioselective Steglich rearrangement. [] This reaction is a valuable tool for synthesizing chiral C-carboxyazlactones, which are important building blocks for various natural products and pharmaceuticals. []
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